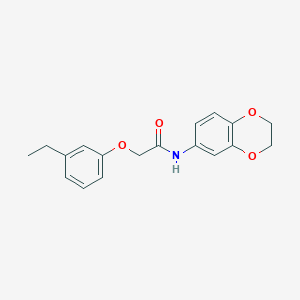![molecular formula C21H25N3O4 B4820033 ethyl 4-[({[4-(4-morpholinylmethyl)phenyl]amino}carbonyl)amino]benzoate](/img/structure/B4820033.png)
ethyl 4-[({[4-(4-morpholinylmethyl)phenyl]amino}carbonyl)amino]benzoate
Overview
Description
Ethyl 4-[({[4-(4-morpholinylmethyl)phenyl]amino}carbonyl)amino]benzoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a synthetic compound that is commonly referred to as EMB or NVP-BEZ235. The compound is a potent inhibitor of phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) signaling pathways, which are involved in cell growth, proliferation, and survival.
Mechanism of Action
EMB works by inhibiting the ethyl 4-[({[4-(4-morpholinylmethyl)phenyl]amino}carbonyl)amino]benzoate/mTOR signaling pathway, which is involved in cell growth, proliferation, and survival. ethyl 4-[({[4-(4-morpholinylmethyl)phenyl]amino}carbonyl)amino]benzoate is a lipid kinase that activates the mTOR pathway, leading to the activation of downstream targets that promote cell growth and survival. EMB inhibits both ethyl 4-[({[4-(4-morpholinylmethyl)phenyl]amino}carbonyl)amino]benzoate and mTOR, leading to the inhibition of downstream targets and ultimately inhibiting cell growth and proliferation.
Biochemical and Physiological Effects:
EMB has been shown to have several biochemical and physiological effects, including inhibition of cell growth and proliferation, induction of apoptosis, and modulation of the immune response. In cancer cells, EMB has been shown to induce cell cycle arrest and apoptosis, resulting in the inhibition of tumor growth. In neurodegenerative diseases, EMB has been found to have neuroprotective effects, preventing neuronal death and improving cognitive function. In immunology, EMB has been shown to regulate the immune response, leading to the suppression of autoimmune diseases.
Advantages and Limitations for Lab Experiments
EMB has several advantages for lab experiments, including its potency, selectivity, and specificity for the ethyl 4-[({[4-(4-morpholinylmethyl)phenyl]amino}carbonyl)amino]benzoate/mTOR pathway. However, EMB also has some limitations, including its low solubility and stability, making it difficult to work with in certain experiments. Additionally, EMB has been found to have off-target effects, leading to potential toxicity and adverse effects in certain cell types.
Future Directions
EMB has significant potential for future research and development, including the investigation of its use in combination with other drugs for cancer treatment. Additionally, EMB could be further studied for its potential applications in neurodegenerative diseases and autoimmune diseases. Furthermore, the development of new analogs and derivatives of EMB could lead to the discovery of more potent and selective inhibitors of the ethyl 4-[({[4-(4-morpholinylmethyl)phenyl]amino}carbonyl)amino]benzoate/mTOR pathway.
Scientific Research Applications
EMB has been extensively studied for its potential applications in various fields, including cancer research, neurology, and immunology. In cancer research, EMB has been shown to inhibit the growth and proliferation of cancer cells by targeting the ethyl 4-[({[4-(4-morpholinylmethyl)phenyl]amino}carbonyl)amino]benzoate/mTOR signaling pathway. EMB has also been found to have neuroprotective effects, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. In immunology, EMB has been shown to regulate the immune response, making it a potential treatment for autoimmune diseases.
properties
IUPAC Name |
ethyl 4-[[4-(morpholin-4-ylmethyl)phenyl]carbamoylamino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O4/c1-2-28-20(25)17-5-9-19(10-6-17)23-21(26)22-18-7-3-16(4-8-18)15-24-11-13-27-14-12-24/h3-10H,2,11-15H2,1H3,(H2,22,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGTWKMZJINIMJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)CN3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[2-(3-methylphenoxy)propanoyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B4819952.png)
![2-(4-chlorophenyl)-7-(2-pyridinylmethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4819959.png)
![1-[(3,4-dimethoxyphenyl)sulfonyl]-4-(1-naphthylmethyl)piperazine](/img/structure/B4819966.png)
![2-{[(2-fluorobenzyl)thio]acetyl}-N-(2-fluorophenyl)hydrazinecarbothioamide](/img/structure/B4819968.png)
![4-phenyl-3-[(4-phenyl-5-pyridin-3-yl-4H-1,2,4-triazol-3-yl)thio]quinolin-2-ol](/img/structure/B4819973.png)
![3-[(3-bromobenzyl)thio]-5-(4-tert-butylphenyl)-4-methyl-4H-1,2,4-triazole](/img/structure/B4819974.png)
![N-bicyclo[2.2.1]hept-2-yl-N'-(2-thienylmethyl)thiourea](/img/structure/B4819987.png)
![N-(5-chloro-2-methylphenyl)-N'-[1-(pentafluorobenzyl)-1H-pyrazol-3-yl]thiourea](/img/structure/B4819995.png)
![5-[3-(4-chloro-2-methylphenoxy)propyl]-4-(5-chloro-2-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4820004.png)
![N-(2-ethylphenyl)-N'-[4-(4-morpholinylmethyl)phenyl]urea](/img/structure/B4820008.png)

![N-[bis(3,4-dimethoxyphenyl)methyl]-3-(3-nitrophenyl)acrylamide](/img/structure/B4820019.png)
![N~1~-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~2~-(phenylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B4820020.png)
